molecular formula C20H19BrN2O3S B11589016 (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B11589016
M. Wt: 447.3 g/mol
InChI Key: KAOFRYWZXMWQPL-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzylidene group, a thioxoimidazolidinone core, and several substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one typically involves multiple steps, including the formation of the thioxoimidazolidinone core and the introduction of the benzylidene group. Common synthetic methods may include:

    Formation of the Thioxoimidazolidinone Core: This step often involves the reaction of an appropriate amine with carbon disulfide and an alkyl halide under basic conditions to form the thioxoimidazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between an aldehyde and the thioxoimidazolidinone core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

(5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, such as apoptosis, cell cycle regulation, or oxidative stress response, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[4-(benzyloxy)-2-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-[4-(benzyloxy)-2-fluoro-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-[4-(benzyloxy)-2-iodo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-ethyl-2-thioxoimidazolidin-4-one lies in its specific substituents, such as the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to its analogs. These differences can influence its biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19BrN2O3S

Molecular Weight

447.3 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19BrN2O3S/c1-3-23-19(24)16(22-20(23)27)9-14-10-17(25-2)18(11-15(14)21)26-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,22,27)/b16-9-

InChI Key

KAOFRYWZXMWQPL-SXGWCWSVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=CC=C3)OC)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.